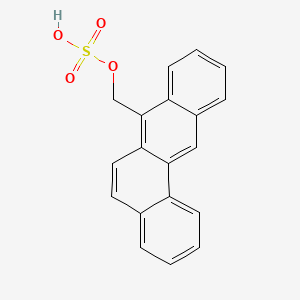

7-Sulfooxymethylbenz(a)anthracene

Description

Properties

CAS No. |

87976-77-0 |

|---|---|

Molecular Formula |

C19H14O4S |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

benzo[a]anthracen-7-ylmethyl hydrogen sulfate |

InChI |

InChI=1S/C19H14O4S/c20-24(21,22)23-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,20,21,22) |

InChI Key |

OQBSNVMTMMNGCH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)COS(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)COS(=O)(=O)O |

Other CAS No. |

87976-77-0 |

Related CAS |

105708-80-3 (hydrochloride salt) |

Synonyms |

7-SBA cpd 7-sulfooxymethylbenz(a)anthracene 7-sulfooxymethylbenz(a)anthracene, sodium salt |

Origin of Product |

United States |

Electrophilic Reactivity and Molecular Mechanisms of 7 Sulfooxymethylbenz a Anthracene

Generation of Highly Reactive Electrophilic Intermediates

The transformation of 7-hydroxymethylbenz[a]anthracene into 7-sulfooxymethylbenz(a)anthracene is a pivotal activation step. This process, often occurring as a Phase II metabolic reaction, creates a molecule primed for heterolytic cleavage. nih.gov The resulting intermediate is a potent electrophile, driving the subsequent molecular interactions that are linked to its biological effects. Studies on the closely related 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) support the hypothesis that hydroxylation at a methyl group followed by the formation of a benzylic ester with a good leaving group is a significant metabolic activation pathway. nih.gov

The central feature of 7-sulfooxymethylbenz(a)anthracene's high reactivity is its propensity to form a benzylic carbonium ion (also referred to as a carbocation). nih.gov Following the metabolic sulfation of 7-hydroxymethylbenz[a]anthracene, the resulting sulfate (B86663) ester is chemically unstable. nih.gov This instability leads to the spontaneous loss of the sulfate group, generating a highly reactive and electrophilic 7-methylene carbonium ion. nih.gov The formation of this carbonium ion has been directly observed using techniques such as electrospray ionization mass spectrometry, which can detect the released m/z 255 carbonium ion in positive mode. nih.gov

The formation of the benzylic carbonium ion is facilitated by the nature of the sulfate group (–OSO₃⁻). The sulfate group is an excellent leaving group because its departure results in a stable, resonance-delocalized anion. nih.govnih.gov The metabolic process of sulfation, therefore, transforms the hydroxyl group of 7-hydroxymethylbenz[a]anthracene into a group that can be easily eliminated. nih.gov This enzymatic conversion is a critical step, as the hydroxyl group itself is a poor leaving group. The inherent instability of the benzylic sulfate ester, driven by the favorability of the sulfate anion's departure, ensures the efficient generation of the electrophilic carbonium ion intermediate. nih.govnih.gov

Table 1: Research Findings on the Generation of Electrophilic Intermediates from 7-Sulfooxymethylbenz(a)anthracene

| Process | Description | Key Research Finding |

| Benzylic Carbonium Ion Formation | The compound spontaneously loses its sulfooxy group to form a highly reactive carbocation at the 7-methyl position. | This electrophilic 7-methylene carbonium ion is considered a key reactive intermediate. nih.gov |

| Role of the Sulfate Group | The sulfate moiety is an excellent leaving group, facilitating the heterolytic cleavage of the C-O bond to generate the carbonium ion. | Sulfation is a known Phase II metabolic process that, in this case, leads to activation rather than detoxification. nih.govnih.gov |

| Mass Spectrometry Evidence | Electrospray ionization mass spectrometry has been used to directly observe the formation of the reactive intermediate. | The released carbonium ion has been visualized as an m/z 255 ion in positive mode. nih.gov |

Molecular Interactions with Cellular Macromolecules

The highly electrophilic benzylic carbonium ion generated from 7-sulfooxymethylbenz(a)anthracene does not persist long in the cellular environment. It rapidly reacts with nucleophilic sites present on essential cellular macromolecules, leading to the formation of stable covalent bonds. These interactions are believed to be the molecular basis for its biological activity.

The nucleophilic bases in DNA and RNA are primary targets for the electrophilic carbonium ion derived from 7-sulfooxymethylbenz(a)anthracene. The carbonium ion can attack electron-rich sites on purine (B94841) and pyrimidine (B1678525) bases, resulting in the formation of covalent DNA and RNA adducts. Studies on related compounds, such as the metabolite of DMBA, have demonstrated the formation of hepatic benzylic DNA adducts. nih.gov These adducts represent physical alterations to the genetic material that can disrupt normal cellular processes like DNA replication and transcription.

In addition to nucleic acids, the electrophilic intermediate of 7-sulfooxymethylbenz(a)anthracene can react with nucleophilic amino acid residues (such as cysteine, histidine, and lysine) in proteins. The formation of the reactive sulfate ester is catalyzed by sulfotransferase enzymes located in the cell cytosol, placing the resulting electrophile in close proximity to a multitude of cytosolic proteins. nih.gov These "destructive side-reactions" with proteins can alter their structure and function. nih.gov While specific binding targets for 7-SBA are not fully elucidated, the principle of electrophilic PAH metabolites binding to cellular proteins is well-established.

Table 2: Summary of Molecular Interactions

| Target Macromolecule | Type of Interaction | Resulting Product |

| Nucleic Acids (DNA, RNA) | Covalent bond formation with nucleophilic bases. | Benzylic nucleic acid adducts. nih.gov |

| Cytosolic Proteins | Covalent bond formation with nucleophilic amino acid residues. | Protein adducts. |

Table 3: Chemical Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| 7-SBA | 7-Sulfooxymethylbenz(a)anthracene |

| DMBA | 7,12-Dimethylbenz(a)anthracene |

| 7-HMBA | 7-Hydroxymethyl-12-methylbenz[a]anthracene (B1218729) |

| SMBA | Sodium 7-sulfooxymethyl-12-methylbenz[a]anthracene |

| Benz[a]anthracene | Benz[a]anthracene |

| Benzo[a]pyrene (B130552) | Benzo[a]pyrene |

| Human Serum Albumin | Human Serum Albumin |

Formation and Characterization of Dna Adducts Induced by 7 Sulfooxymethylbenz a Anthracene

Adduct Structures and Site-Specificity

The interaction of 7-sulfooxymethyl-12-methylbenz[a]anthracene with DNA results in the formation of characteristic benzylic adducts at specific nucleotide sites. This reactivity is attributed to the sulfate (B86663) group acting as a good leaving group, which facilitates the generation of a highly reactive benzylic carbocation. nih.govnih.gov This electrophilic intermediate then readily attacks nucleophilic sites on DNA bases.

Identification of Benzylic DNA Adducts

Studies have demonstrated that 7-sulfooxymethyl-12-methylbenz[a]anthracene (SMBA) is an electrophilic mutagen that forms benzylic DNA adducts. nih.gov These adducts are described as highly lipophilic aralkyl adducts. nih.gov The formation of these adducts is a key aspect of the meso-region theory of PAH carcinogenesis, which posits that the hydroxylation of a methyl group followed by the formation of a benzylic ester, such as a sulfate ester, is a significant metabolic activation pathway. nih.gov While a bay-region dihydrodiol-epoxide is considered a principal ultimate carcinogenic form of the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), other reactive metabolites like SMBA are also investigated for their role in DNA damage. nih.gov In certain contexts, such as in the liver of rats administered a high dose of DMBA, benzylic DNA adducts constitute a small fraction, less than 5%, of the total DNA residues bound. nih.gov

Site-Specific Adduct Formation on Guanine (B1146940) and Adenine (B156593) Residues

The binding of the reactive metabolite of SMBA to DNA is not random; it exhibits a clear preference for specific DNA bases. Research has shown that reactions between SMBA and individual deoxynucleoside 3'-monophosphates lead to the formation of multiple adducts with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov In contrast, no significant adduct formation is observed with deoxycytidine (dC) or deoxythymidine (dT). nih.gov

Chromatographic comparisons have revealed that the major DNA adducts formed are derived from guanine. nih.gov Further detailed analysis has identified the formation of unstable DNA adducts, likely resulting from the reaction with the N-7 positions of purine (B94841) bases. tandfonline.com Specifically, mass spectrometric analysis has provided evidence for products corresponding to 12-methylbenz[a]anthracene-7-methylene-N7-adenine and -N7-guanine. tandfonline.com The formation of these unstable adducts is significant as their release can generate apurinic sites in the DNA structure. tandfonline.com In addition to the N-7 adducts, stable adducts resulting from the reaction with the exocyclic amino groups of adenine (N6) and guanine (N2) have also been detected. tandfonline.com

Distinct Adducts from Specific Sulfooxymethyl Derivatives

The adducts formed from 7-sulfooxymethyl-12-methylbenz[a]anthracene are characteristic of this specific reactive ester. The generation of a benzylic carbonium ion is central to its reactivity with DNA bases. tandfonline.com Studies comparing different leaving groups on the aralkylating agent have suggested a relative reactivity order with deoxyguanosine or deoxyadenosine as follows: chloro > sulfooxy > acetoxy > iodo. tandfonline.com This highlights the significant, though not highest, reactivity of the sulfooxymethyl group in forming DNA adducts.

In vivo studies in preweanling rats and mice have shown that administration of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) leads to the formation of hepatic DNA and RNA adducts that are identical to those formed in vitro from the reaction of 7-sulfooxymethyl-12-methylbenz[a]anthracene with guanine and adenine nucleosides. nih.gov Considerably higher levels of these adducts were found when the short-lived electrophilic sulfate ester was administered directly. nih.gov

Methodologies for Adduct Detection and Quantification

The detection and quantification of the highly lipophilic and often unstable DNA adducts formed by 7-sulfooxymethylbenz(a)anthracene derivatives require sensitive and specialized analytical techniques.

Application of 32P-Postlabeling Assay

The ³²P-postlabeling assay is an ultrasensitive method that has been successfully applied to detect and analyze the benzylic DNA adducts formed from 7-sulfooxymethyl-12-methylbenz[a]anthracene. nih.gov This technique is capable of detecting very low levels of DNA adducts. The methodology for detecting the highly lipophilic aralkyl adducts involves their enrichment through butanol extraction followed by analysis using thin-layer chromatography (TLC). nih.gov Specialized dilute ammonium (B1175870) hydroxide-based solvent systems have been developed to effectively chromatograph these lipophilic adducts. nih.gov This method has been instrumental in confirming the formation of multiple adducts with DNA, deoxyguanosine monophosphate (dGp), and deoxyadenosine monophosphate (dAp). nih.gov

Mass Spectrometric Analysis of Metabolites and Adducts

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has been a powerful tool for the analysis of 7-sulfooxymethyl-12-methylbenz[a]anthracene (SMBA) and its DNA adducts. nih.gov In negative ion mode, ESI-MS can detect the intact SMBA conjugate anion, while in positive ion mode, it can identify the released benzylic carbonium ion. nih.gov

This technique has been crucial in characterizing unstable DNA adducts. By treating SMBA-reacted DNA with formic acid to release the adducted bases, ESI-MS in positive mode has identified products with mass-to-charge ratios corresponding to 12-methylbenz[a]anthracene-7-methylene-N7-adenine and -N7-guanine. tandfonline.com The development of such analytical methodologies is vital for understanding the role of aralkylating agents in PAH-induced carcinogenesis. tandfonline.com

Data Tables

Table 1: Site-Specificity of DNA Adduct Formation by 7-Sulfooxymethyl-12-methylbenz[a]anthracene

| DNA Base | Adduct Formation | Major Adduct |

| Guanine (dG) | Yes | Yes |

| Adenine (dA) | Yes | No |

| Cytosine (dC) | No | No |

| Thymine (dT) | No | No |

This table is based on findings from in vitro reactions with deoxynucleoside 3'-monophosphates. nih.gov

Table 2: Identified Adducts of 7-Sulfooxymethyl-12-methylbenz[a]anthracene with Purine Bases

| Adduct | Site of Attachment | Analytical Method of Identification |

| 12-methylbenz[a]anthracene-7-methylene-N7-adenine | N-7 of Adenine | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| 12-methylbenz[a]anthracene-7-methylene-N7-guanine | N-7 of Guanine | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Stable adenine adduct | N6-amino group | Inferred from previous characterization |

| Stable guanine adduct | N2-amino group | Inferred from previous characterization |

This table summarizes adduct structures identified through mass spectrometry and inferred from previous studies. tandfonline.com

Chromatographic Separation Techniques for Adduct Resolution

The separation and resolution of DNA adducts formed by 7-sulfooxymethylbenz(a)anthracene and its metabolites are crucial for their identification and quantification. Due to the complexity of the adduct profiles, a combination of chromatographic techniques is often employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of these adducts. While specific protocols for 7-sulfooxymethylbenz(a)anthracene are not extensively detailed in the available literature, methods developed for the closely related compound 7,12-dimethylbenz(a)anthracene (DMBA) provide a strong basis. For instance, after enzymatic hydrolysis of DNA to nucleosides, reversed-phase HPLC is used to separate the adducts from the normal nucleosides and from each other. Further analysis of DNA samples from mice treated with DMBA has revealed the presence of multiple DNA adducts that were chromatographically indistinguishable from those formed by its metabolite, 7-hydroxymethyl-12-methylbenz(a)anthracene. nih.gov

Thin-Layer Chromatography (TLC) is another valuable technique, particularly when coupled with ³²P-postlabeling, which enhances the sensitivity of detection. For the analysis of DNA adducts from the related compound 7-methylbenz(a)anthracene, an improved TLC procedure has been utilized. This method gives better resolution of DNA adducts through the use of a D6 solvent system of isopropanol:4N NH₄OH (1:1) following a D5 development. nih.gov Furthermore, for the highly lipophilic benzylic adducts formed from 7-sulfooxymethyl-12-methylbenz[a]anthracene, dilute ammonium hydroxide-based solvent systems have been specifically developed for their detection by TLC. nih.gov The combination of TLC and HPLC can also be employed to achieve a more refined separation of adducts, as has been demonstrated for other alkylated guanine adducts.

These chromatographic techniques, often used in conjunction, are essential for resolving the complex mixture of adducts formed upon exposure to 7-sulfooxymethylbenz(a)anthracene, allowing for their detailed characterization.

Quantitative Analysis of DNA Adduct Levels

The quantification of DNA adducts is essential for understanding the dose-response relationship and the biological consequences of exposure to 7-sulfooxymethylbenz(a)anthracene. This involves measuring the levels of adducts over time and in different tissues.

The formation of DNA adducts is a dynamic process, with levels changing over time as a result of ongoing formation and repair. Detailed kinetic studies for 7-sulfooxymethylbenz(a)anthracene are limited. However, research on the related compound 7-methylbenz(a)anthracene provides some insight. Twenty-four hours after a single topical application to mouse epidermis, the total covalent binding of 7-methylbenz(a)anthracene to DNA was determined to be 0.37 ± 0.07 pmol/mg of DNA. nih.gov

This level of binding was found to be intermediate compared to other polycyclic aromatic hydrocarbons, reflecting its relative tumor-initiating activity. nih.gov

Table 1: DNA Adduct Levels of Benz(a)anthracene (B33201) Derivatives in Mouse Epidermis

| Compound | Adduct Level (pmol/mg DNA) at 24 hours |

| 7-methylbenz(a)anthracene | 0.37 ± 0.07 nih.gov |

| 7,12-dimethylbenz(a)anthracene | 6.4 ± 0.01 nih.gov |

| dibenz[a,j]anthracene | 0.03 ± 0.01 nih.gov |

This table presents data for related compounds to provide context for the adduct-forming potential of benz(a)anthracene derivatives.

The kinetics of adduct formation and disappearance for the parent compound, DMBA, have been studied more extensively. In mouse epidermis, total covalent binding of DMBA to DNA peaks at 24 hours post-treatment. epa.gov The subsequent decline in adduct levels is biphasic, with an initial rapid phase of removal followed by a slower phase. epa.gov This suggests that different repair mechanisms may be active at different times or that some adducts are more readily repaired than others.

The distribution and levels of DNA adducts can vary significantly between different tissues, which may explain in part the organ-specific carcinogenicity of certain compounds. For the parent compound DMBA, studies in rats have shown that the liver, a non-target organ for its carcinogenic effects, can have higher levels of DNA adducts than the mammary gland, which is a target organ. epa.gov However, this is dose-dependent, with lower doses leading to more intense adduct formation in mammary cells, while higher doses result in more elevated levels in liver cells, likely due to the liver's greater metabolic capacity. epa.govcapes.gov.br

In studies with DMBA, benzylic DNA adducts, which are the type formed from 7-sulfooxymethyl-12-methylbenz[a]anthracene, were found to constitute less than 5% of the total DNA adducts in rat liver. nih.gov The majority of adducts were derived from other electrophilic intermediates. nih.gov

When DMBA is applied topically to mouse skin, the levels of DNA binding and individual adducts are similar in the whole skin, dermis, and epidermis, with slightly higher levels in the epidermis. nih.gov There appear to be no major organ-specific differences in the types of adducts formed in hematopoietic organs (spleen and bone marrow) and the liver of rats treated with DMBA. furman.edu

Table 2: Tissue-Specific DNA Adduct Levels of 7,12-dimethylbenz(a)anthracene (DMBA) in Rats

| Tissue | Adduct Level (µmol hydrocarbon/mol deoxyribonucleotide) |

| Liver | ~12 epa.gov |

| Mammary Gland | ~5 epa.gov |

This table shows the maximum DNA binding levels observed after intravenous administration of DMBA, illustrating the differential distribution of adducts between a non-target (liver) and target (mammary gland) tissue.

The persistence of DNA adducts is a critical factor in determining their mutagenic potential. Adducts that are not removed by cellular repair mechanisms before DNA replication can lead to permanent mutations. The persistence of bulky adducts, such as those formed by 7-sulfooxymethylbenz(a)anthracene, is primarily influenced by the efficiency of DNA repair pathways.

The principal mechanism for the removal of bulky chemical adducts from DNA is Nucleotide Excision Repair (NER). nih.gov The NER pathway recognizes and removes a wide range of structurally diverse DNA lesions that cause significant distortion of the DNA helix. nih.govnih.gov The efficiency of NER can be influenced by the specific structure of the adduct and its location in the genome. escholarship.org

The nature of the adducted base also plays a role in persistence. For example, in studies with a related compound, 7-bromomethylbenz(a)anthracene, adducts formed on adenine residues were found to be excised more readily than those on guanine residues in both human and hamster cell lines. noaa.gov

Furthermore, the size and conformation of the adduct can impact the efficiency of other repair pathways, such as Base Excision Repair (BER). While BER typically deals with smaller DNA lesions, it can have a role in the repair of some larger adducts. However, increasing the size of a DNA adduct in the minor groove of DNA has been shown to decrease the efficiency of its recognition and removal by DNA glycosylases, key enzymes in the BER pathway. furman.edu

Factors that can modulate DNA repair capacity, such as genetic polymorphisms in repair enzymes or co-exposure to other agents that affect repair processes, can also influence the persistence of 7-sulfooxymethylbenz(a)anthracene-DNA adducts. nih.gov For instance, pretreatment with tamoxifen (B1202) has been shown to reduce the levels of DMBA-DNA adducts in rat mammary tissue, suggesting it may alter metabolic activation or enhance adduct removal. nih.gov

Role of 7 Sulfooxymethylbenz a Anthracene in Genetic and Cellular Aberrations

Mechanisms of Genotoxicity

The genotoxicity of 7-Sulfooxymethylbenz(a)anthracene stems from its nature as an ultimate electrophilic metabolite. nih.gov The metabolic pathway involves the hydroxylation of a methyl group on a parent polycyclic aromatic hydrocarbon (PAH) to form a hydroxymethyl derivative, which is then esterified by sulfotransferases to create a sulfuric acid ester like 7-SBA. nih.gov This ester possesses a sulfate (B86663) group that is a good leaving group, rendering the molecule highly electrophilic and reactive. nih.gov This reactivity allows it to readily attack nucleophilic sites on cellular macromolecules, most notably DNA, initiating a cascade of genotoxic events.

As a potent electrophile, 7-Sulfooxymethylbenz(a)anthracene induces DNA damage primarily through the formation of covalent DNA adducts. nih.govnih.gov Its reactivity enables it to bind to the DNA of cells, leading to the formation of these adducts which are a form of DNA damage. nih.gov The formation of such adducts can disrupt the normal structure and function of DNA, triggering cellular responses.

In response to DNA damage induced by related compounds like 7,12-dimethylbenz(a)anthracene (DMBA), cells activate complex signaling pathways. nih.gov These can involve proteins like p53 and p21, which can lead to a blockade of the cell cycle, for instance at the G1/S transition. nih.gov This cellular response is a defense mechanism to prevent the replication of damaged DNA. If the damage is too extensive or cannot be repaired, it may result in cell death through apoptosis. nih.gov Furthermore, the cell possesses DNA repair mechanisms to correct the damage. nih.gov The efficiency of these repair processes can influence a cell's susceptibility to the carcinogenic effects of the chemical. nih.gov

The formation of DNA adducts by 7-Sulfooxymethylbenz(a)anthracene can lead to mutations if the cell's DNA repair mechanisms fail to correct the damage before DNA replication occurs. The compound's mutagenic character has been investigated in various model systems.

Bacterial mutagenicity assays, such as the Salmonella typhimurium reversion assay (Ames test), are standard methods for evaluating the mutagenic potential of chemical compounds. nih.govnih.gov These assays utilize bacterial strains with pre-existing mutations that render them unable to synthesize a specific amino acid. Mutagens can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow in an amino-acid-deficient medium.

While specific data for 7-SBA in the Salmonella assay is not detailed in the provided context, the related sulfuric acid ester of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) has been identified as an electrophilic and mutagenic agent. nih.gov The formation of this mutagenic ester was demonstrated through the action of rat liver cytosolic sulfotransferase activity, a preparation often used in conjunction with the Salmonella assay to provide metabolic activation. nih.govnih.gov

Mammalian cell mutagenicity assays, for instance using Chinese hamster V79 cells, provide another model for assessing mutagenic potential. nih.govnih.gov These cells are often used because they lack the inherent ability to metabolize many carcinogens, requiring the addition of an external metabolic activation system, such as a rat liver S9 fraction. nih.gov This allows for the study of metabolites that are the ultimate mutagens. The assay measures the frequency of induced mutations at specific gene loci, such as the gene conferring resistance to 6-thioguanine. nih.gov

Studies on various polycyclic aromatic hydrocarbons in V79 cells have shown that metabolic activation is essential for their mutagenic activity. nih.govnih.gov The mutagenicity of these parent compounds in cell-mediated assays suggests that their reactive metabolites, like 7-SBA, are responsible for the observed genetic changes. nih.gov

Mutagenic Potential in Model Systems

Carcinogenic Implications of DNA Adducts

The formation of DNA adducts is not merely an indicator of exposure but is considered a key molecular event in the process of chemical carcinogenesis.

The covalent binding of carcinogens to DNA to form adducts is a critical step in the initiation of cancer. nih.gov Research has confirmed that 7-Sulfooxymethylbenz(a)anthracene is an ultimate electrophilic and carcinogenic form of 7-hydroxymethylbenz[a]anthracene. nih.gov Its carcinogenicity is directly linked to its ability to form these damaging DNA lesions.

A study comparing the carcinogenic activity of 7-SBA to its precursor, 7-HBA, in female Sprague-Dawley rats demonstrated the higher carcinogenic potency of the sulfooxymethyl derivative. One year after the first of repeated subcutaneous injections, 7-SBA had induced sarcomas in a significantly higher number of rats compared to 7-HBA, highlighting its role as an ultimate carcinogen. nih.gov

| Compound | Number of Rats with Sarcomas | Total Number of Rats | Tumor Incidence (%) |

|---|---|---|---|

| 7-Sulfooxymethylbenz(a)anthracene (7-SBA) | 7 | 13 | 53.8% |

| 7-Hydroxymethylbenz(a)anthracene (B135668) (7-HBA) | 2 | 12 | 16.7% |

| Control (Sesame oil:DMSO) | 0 | Not Specified | 0% |

| Untreated Control | 0 | Not Specified | 0% |

This data supports the hypothesis that the sulfonation of 7-HBA to 7-SBA is a critical activation step that transforms it into a more potent carcinogenic agent. nih.gov The failure of a structurally similar but less adduct-forming compound to induce cancer suggests that reaching a certain level of carcinogen-DNA adducts may be a necessary prerequisite for carcinogenesis. nih.gov While adduct formation itself is not always sufficient to cause cancer, as higher levels can sometimes be found in non-target tissues, it remains a crucial initiating event. nih.gov

The Unified Theory of Polycyclic Aromatic Hydrocarbon Carcinogenesis and the Role of 7-Sulfooxymethylbenz(a)anthracene

The "Unified Theory of Polycyclic Aromatic Hydrocarbon Carcinogenesis" posits that the carcinogenicity of PAHs is not due to a single metabolic activation pathway but rather a combination of pathways that can generate DNA-damaging species. This theory integrates the roles of different reactive metabolites, including diol epoxides and radical cations, in the initiation of cancer. While the bay-region diol epoxide pathway has long been considered a major route for the activation of many PAHs, the unified theory acknowledges the significant contribution of other mechanisms, such as the formation of benzylic esters like 7-sulfooxymethylbenz(a)anthracene.

The formation of 7-sulfooxymethylbenz(a)anthracene is a prime example of the metabolic activation of a methyl-substituted PAH at the methyl group. This pathway involves the hydroxylation of a methyl group to a hydroxymethyl group, followed by sulfonation to a highly reactive sulfooxy ester. This electrophilic metabolite can then react with DNA to form adducts, leading to mutations and initiating the process of carcinogenesis.

Research has shown that PAHs and their metabolites can induce a range of cellular effects that contribute to a pro-proliferative and anti-apoptotic phenotype in cells, which is conducive to cancer development. nih.gov The formation of various reactive metabolites, including those from the sulfonation pathway, contributes to this complex interplay of signaling events.

The unified theory, therefore, provides a broader framework for understanding how a compound like 7-sulfooxymethylbenz(a)anthracene contributes to the carcinogenicity of its parent PAH. It emphasizes that multiple pathways of metabolic activation can operate simultaneously, and their relative importance can depend on the specific PAH, the tissue, and the species. The formation of 7-sulfooxymethylbenz(a)anthracene and its subsequent reaction with DNA represent one of the key mechanisms by which methyl-substituted PAHs can exert their genotoxic and tumorigenic effects.

Enzymatic and Cellular Factors Modulating 7 Sulfooxymethylbenz a Anthracene Activity

Influence of Sulfotransferase Expression and Activity

The formation of 7-sulfooxymethylbenz(a)anthracene is a critical step in its bioactivation, catalyzed by sulfotransferase enzymes. These enzymes facilitate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxymethyl group of the parent compound, 7-hydroxymethylbenz(a)anthracene (B135668). This conversion generates a highly reactive and electrophilic metabolite.

In Vitro and In Vivo Modulation of Sulfotransferase Activity

Studies have demonstrated that the activity of sulfotransferases is a key determinant of the mutagenic potential of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (HMBA), a closely related compound. In vitro, the addition of rat liver cytosolic fractions containing sulfotransferase activity to HMBA results in the formation of an electrophilic and mutagenic sulfuric acid ester. nih.gov The mutagenicity of HMBA in the presence of hepatic sulfotransferase has been observed to be significantly higher than that of its parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), or HMBA in the presence of hepatic monooxygenase. nih.gov

A study testing the carcinogenicity of chemically synthesized sodium 7-sulfooxymethyl-12-methylbenz[a]anthracene (SMBA) in various animal models, including induction of hepatomas in mice, lung adenoma induction, and initiation of mouse skin tumors, found that SMBA was not more carcinogenic than DMBA or HMBA. nih.gov This suggests that while the sulfonation pathway is a route for metabolic activation, it may not be the primary driver of carcinogenesis for the parent compound in all tissues.

In contrast, another study concluded that 7-sulfooxymethylbenz[a]anthracene (7-SBA) is an ultimate electrophilic and carcinogenic form of 7-hydroxymethylbenz[a]anthracene (7-HBA). nih.gov This was based on the observation that 7-SBA was more carcinogenic than 7-HBA in inducing sarcomas at the site of repeated subcutaneous injection in rats. nih.gov

Variability in Metabolic Activation Capacity Across Tissues

The expression and activity of sulfotransferases can vary significantly between different tissues, leading to tissue-specific differences in the metabolic activation of xenobiotics. The liver is a primary site of sulfotransferase activity, and rat liver cytosolic preparations have been consistently shown to effectively catalyze the sulfonation of 7-hydroxymethylated benz[a]anthracenes. nih.govnih.gov This high metabolic capacity in the liver is a key factor in the systemic activation of these compounds.

While the liver is a major site, other tissues also possess sulfotransferase activity, which could lead to localized activation of hydroxymethylated polycyclic aromatic hydrocarbons. For instance, studies on related compounds have shown metabolic activation in mouse skin and lung tissue. nih.gov The level of sulfotransferase expression in these extrahepatic tissues can influence their susceptibility to the toxic effects of compounds that undergo sulfonation-dependent activation.

Detoxification Pathways and Their Counteraction

The cellular defense against reactive electrophiles like 7-sulfooxymethylbenz(a)anthracene involves enzymatic detoxification pathways. These pathways aim to neutralize the reactive metabolite before it can interact with critical cellular macromolecules such as DNA.

Role of Glutathione (B108866) S-Transferases

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in the detoxification of a wide array of electrophilic compounds. mdpi.com They catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic center of the substrate, thereby neutralizing its reactivity and facilitating its excretion from the cell. mdpi.com

In the context of 7-sulfooxymethylbenz(a)anthracene and related compounds, GSTs are instrumental in their detoxification. The reactive sulfate (B86663) ester can be intercepted by GSH in a reaction catalyzed by GSTs, leading to the formation of a stable and non-mutagenic glutathione conjugate. The human GST protein family is composed of several members, including alpha (A), kappa (K), mu (M), omega (O), pi (P), sigma (S), theta (T), and zeta (Z) classes, which exhibit overlapping functionalities. mdpi.com While specific GST isozymes responsible for the detoxification of 7-sulfooxymethylbenz(a)anthracene have not been definitively identified, the general mechanism of GST-mediated detoxification of reactive polycyclic aromatic hydrocarbon metabolites is well-established. researchgate.net

Mechanisms of Inhibition by Chemopreventive Agents

Chemopreventive agents can exert their protective effects by modulating the activity of enzymes involved in both the activation and detoxification of carcinogens. Some agents may act by directly inhibiting the sulfotransferases responsible for the formation of 7-sulfooxymethylbenz(a)anthracene. As mentioned earlier, dehydroepiandrosterone (B1670201) is a potent inhibitor of sulfotransferase activity for HMBA. nih.gov

Other chemopreventive strategies focus on enhancing the detoxification pathways. Many natural and synthetic compounds are known to induce the expression of GSTs, thereby bolstering the cell's capacity to neutralize reactive electrophiles. This induction is often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of a battery of antioxidant and detoxification enzymes, including GSTs. By increasing the levels of GSTs, these chemopreventive agents can effectively shift the balance from metabolic activation to detoxification, reducing the cellular concentration of reactive metabolites like 7-sulfooxymethylbenz(a)anthracene.

Interplay with DNA Repair Mechanisms

Despite the cellular detoxification systems, some molecules of 7-sulfooxymethylbenz(a)anthracene may evade these defenses and react with cellular macromolecules, most critically DNA. The electrophilic nature of 7-sulfooxymethylbenz(a)anthracene allows it to form covalent adducts with DNA bases. These adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of carcinogenesis.

The cell possesses a sophisticated network of DNA repair pathways to counteract such damage. The primary mechanism for repairing bulky DNA adducts formed by polycyclic aromatic hydrocarbons is Nucleotide Excision Repair (NER). The NER pathway recognizes the distortion in the DNA helix caused by the adduct and excises a short single-stranded DNA segment containing the lesion. The resulting gap is then filled in by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by DNA ligase.

Advanced Research Methodologies and Future Directions in 7 Sulfooxymethylbenz a Anthracene Research

In Vitro Experimental Models for Mechanistic Elucidation

Advanced in vitro models are pivotal in dissecting the complex metabolic pathways and molecular events following exposure to 7-sulfooxymethylbenz(a)anthracene. These systems offer a controlled environment to study specific biological processes that are otherwise difficult to investigate in vivo.

Human tissue organoid cultures represent a significant advancement in toxicological and metabolic research. These three-dimensional cultures are grown from stem cells and self-organize to replicate the structure and function of human organs, providing a more physiologically relevant model than traditional two-dimensional cell cultures.

While direct studies on 7-sulfooxymethylbenz(a)anthracene in organoids are not yet widely published, the methodology has been successfully applied to study the metabolism of other polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene (B130552) (BaP). In these studies, organoids derived from various human tissues, including the liver, colon, and pancreas, have demonstrated the capacity to metabolically activate BaP, leading to the formation of DNA adducts and the induction of DNA damage responses.

The application of this model to 7-sulfooxymethylbenz(a)anthracene research would be invaluable. Human liver and other tissue organoids could be used to:

Investigate the role of specific sulfotransferase (SULT) enzymes in the formation of 7-sulfooxymethylbenz(a)anthracene from its precursor, 7-hydroxymethylbenz(a)anthracene (B135668).

Identify the full spectrum of metabolites produced in a human-relevant system.

Quantify the formation of DNA adducts resulting from the reactive 7-benz(a)anthracenylmethyl carbocation.

Assess tissue-specific differences in metabolism and susceptibility to DNA damage.

This model would allow for the detailed examination of the metabolic pathways in a system that closely mimics human physiology, offering crucial insights into the compound's mechanism of action.

To understand the specific enzymatic reactions involved in the bioactivation of 7-hydroxymethylbenz(a)anthracene to its reactive sulfate (B86663) ester, reconstituted enzyme systems are employed. These systems involve the purification and in vitro combination of specific enzymes, cofactors, and substrates, allowing for the unambiguous identification of the enzymes responsible for a particular metabolic step.

The formation of 7-sulfooxymethylbenz(a)anthracene is catalyzed by sulfotransferase (SULT) enzymes. Studies using reconstituted systems have been critical in demonstrating that cytosolic SULTs can transform 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729), a closely related compound, into a reactive sulfate ester that is mutagenic. nih.gov By analogy, a reconstituted system for 7-sulfooxymethylbenz(a)anthracene would typically include:

A purified human SULT isozyme (e.g., SULT1A1, SULT1E1, SULT2A1).

The substrate, 7-hydroxymethylbenz(a)anthracene.

The essential cofactor for SULTs, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

By incubating these components, researchers can confirm which specific SULT isozymes are capable of catalyzing the sulfation reaction. This approach allows for the precise determination of kinetic parameters (Km and Vmax) for the reaction, providing a quantitative measure of the efficiency of different SULTs in activating the compound. Such studies are essential for understanding individual susceptibility, as genetic polymorphisms in SULT enzymes can lead to significant variations in metabolic activation capacity.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in modern toxicology, providing insights into the electronic properties, reactivity, and macromolecular interactions of chemical compounds at an atomic level of detail.

Quantum mechanics (QM) provides a theoretical framework for calculating the electronic structure and properties of molecules. These calculations are crucial for understanding the intrinsic reactivity of 7-sulfooxymethylbenz(a)anthracene, which lies in its ability to form a resonance-stabilized benzylic carbocation, the 7-benz(a)anthracenylmethyl carbocation, upon heterolytic cleavage of the sulfate group.

QM studies, often employing Density Functional Theory (DFT), can be used to calculate key properties that correlate with reactivity and carcinogenic potential. nih.govconicet.gov.arnih.gov For the 7-benz(a)anthracenylmethyl carbocation, these calculations can determine:

Carbocation Stability: The energy required to form the carbocation from the parent alcohol (a proxy for the sulfate ester) is a critical indicator of its potential to act as an ultimate carcinogen. nih.gov Lower formation energy implies greater stability of the carbocation and a higher likelihood of its formation in a biological system.

Charge Delocalization: QM calculations can map the distribution of the positive charge across the polycyclic aromatic system. Extensive charge delocalization is a hallmark of stable carbocations. nih.gov

Reaction Energetics: The thermodynamics of the carbocation reacting with nucleophilic sites in DNA (such as the N7 or N2 positions of guanine) can be calculated to predict the most likely sites of adduct formation. nih.gov

Computational studies on the closely related 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that the formation of benzylic carbocations is a thermodynamically feasible activation pathway. nih.gov Similar studies focused specifically on the 7-benz(a)anthracenylmethyl carbocation would provide a quantitative basis for its reactivity and its role as an ultimate electrophile.

Table 1: Calculated Properties of PAH-Derived Carbocations

| Carbocation Species | Method | Relative Formation Energy (kcal/mol) | Key Finding |

| 7-benz(a)anthracenylmethyl | DFT | Data not available | Predicted to be a reactive intermediate. |

| 12-methyl-7-benz(a)anthracenylmethyl | DFT | Lower than diol epoxide carbocations | Suggests benzylic carbocation is a viable reactive metabolite. nih.gov |

| Bay-region diol epoxide carbocations | Various QM | Correlates with carcinogenicity | Stability is a key determinant of carcinogenic potential. nih.gov |

Once 7-sulfooxymethylbenz(a)anthracene forms a covalent adduct with DNA, the structural and dynamic consequences for the DNA double helix are critical to its biological effects, including the potential for inducing mutations. Molecular dynamics (MD) simulations are a powerful computational tool used to study the motion of atoms and molecules over time, providing a "computational microscope" to visualize how a DNA adduct affects the structure and flexibility of the DNA helix.

An MD simulation of a DNA duplex containing a 7-benz(a)anthracenylmethyl adduct (e.g., at the N2 position of guanine) would involve:

Building a model of the adducted DNA helix.

Placing the model in a simulated box of water and ions to mimic the cellular environment.

Calculating the forces between all atoms using a classical force field.

Simulating the movement of the atoms over time (from nanoseconds to microseconds).

These simulations can reveal:

Conformational Changes: Whether the adduct resides in the minor or major groove of the DNA and the extent to which it distorts the normal B-DNA structure.

DNA Bending and Unwinding: Quantifying changes in the local and global structure of the DNA helix.

Disruption of Base Pairing: Assessing the impact on the hydrogen bonds between the adducted base and its partner.

Interaction with Repair Enzymes: Providing a structural basis for why an adduct might be recognized and excised by nucleotide excision repair (NER) machinery, or why it might evade repair. nih.gov

While specific MD studies on 7-sulfooxymethylbenz(a)anthracene adducts are limited, research on other PAH-DNA adducts has demonstrated that the degree of helical distortion can significantly influence the efficiency of DNA repair and, consequently, the mutagenic potential of the adduct. nih.govchemrxiv.org

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate the chemical structure of a compound with its biological activity. For a series of related compounds like sulfated PAHs, a QSAR model could predict their carcinogenic or mutagenic potential based on calculated molecular descriptors.

Developing a QSAR model for compounds related to 7-sulfooxymethylbenz(a)anthracene would involve:

Compiling a dataset of related sulfated PAHs with known biological activity (e.g., mutagenicity in the Ames test).

Calculating a wide range of molecular descriptors for each compound, which can be categorized as:

Electronic: Descriptors related to charge distribution, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO).

Steric: Descriptors related to the size and shape of the molecule.

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Using statistical methods, such as multiple linear regression, to build a mathematical equation that relates a combination of these descriptors to the observed biological activity.

For sulfated aromatic compounds, descriptors related to the stability of the resulting carbocation and the electron density of the aromatic system are likely to be highly influential in predicting reactivity and toxicity. nih.gov Such models can be valuable for screening new or untested PAH sulfates for potential toxicity and for prioritizing compounds for further experimental testing.

Development of Novel Analytical Techniques for Biomarker Detection

The detection of 7-sulfooxymethylbenz(a)anthracene and its interaction products with cellular macromolecules, such as DNA, requires highly sensitive and specific analytical methods. Recent advancements in mass spectrometry and liquid chromatography have significantly enhanced the ability to identify and quantify these biomarkers.

Advanced Mass Spectrometry for Metabolite and Adduct Profiling

Advanced mass spectrometry (MS) techniques are at the forefront of metabolite and adduct profiling. Electrospray ionization (ESI) mass spectrometry, in particular, has proven to be a powerful tool for the analysis of reactive polycyclic aromatic hydrocarbon (PAH) metabolites. While direct mass spectrometric analysis of 7-sulfooxymethylbenz(a)anthracene is not extensively documented in recent literature, studies on the closely related and structurally similar compound, 7-sulfoxymethyl-12-methylbenz[a]anthracene (SMBA), provide significant insights into the expected analytical behavior.

In studies of SMBA, ESI-MS has been successfully used to identify the intact molecule as a conjugate anion in negative ion mode and to detect its highly reactive carbonium ion in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) further allows for the detailed structural elucidation of these species by analyzing their fragmentation patterns. nih.gov These fragmentation studies are critical for confirming the identity of the metabolites and understanding their chemical stability and reactivity.

Key Mass Spectrometric Observations for the Analogous Compound 7-Sulfoxymethyl-12-methylbenz[a]anthracene

| Ion Type | m/z (mass-to-charge ratio) | Significance | Reference |

| Intact Conjugate Anion | 351 | Visualization of the intact metabolite | nih.gov |

| Released Carbonium Ion | 255 | Indication of the formation of the reactive electrophile | nih.gov |

| Photooxide Adduct | 383 | Shows potential for environmental or storage-related degradation | nih.gov |

These findings suggest that a similar approach using advanced mass spectrometry would be highly effective for the metabolite and adduct profiling of 7-sulfooxymethylbenz(a)anthracene.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Tandem Mass Spectrometry for DNA Adducts

The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis. The detection of these adducts serves as a valuable biomarker of exposure and potential cancer risk. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of DNA adducts due to its high sensitivity, selectivity, and throughput. jmb.or.kr

While specific studies detailing the use of UHPLC-MS/MS for the analysis of 7-sulfooxymethylbenz(a)anthracene-DNA adducts are limited, the methodology has been widely applied to other PAH-DNA adducts. The general workflow involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by the separation of the adducted deoxynucleosides from the normal deoxynucleosides by UHPLC. The subsequent analysis by tandem mass spectrometry allows for the unambiguous identification and quantification of the specific adducts.

The power of this technique lies in its ability to separate isomeric adducts and to provide structural information through characteristic fragmentation patterns. For instance, in the analysis of other PAH adducts, specific neutral losses, such as the loss of the deoxyribose moiety, are indicative of DNA adducts.

Emerging Research Themes and Unexplored Areas of Investigation

Despite the established carcinogenicity of 7-sulfooxymethylbenz(a)anthracene, several areas of research remain underexplored. Future investigations should focus on bridging the existing knowledge gaps to provide a more comprehensive understanding of its role in human health.

One of the primary areas for future research is the comprehensive profiling of the metabolic pathways leading to the formation of 7-sulfooxymethylbenz(a)anthracene in various human tissues. While its formation from 7-hydroxymethylbenz(a)anthracene via sulfotransferase activity is known, the interplay with other metabolic pathways and the factors influencing its formation rate in humans are not well understood.

Furthermore, the development and application of specific and sensitive biomarkers of exposure to 7-sulfooxymethylbenz(a)anthracene are crucial for molecular epidemiology studies. This includes the validation of analytical methods for the detection of its DNA and protein adducts in human samples, such as blood and urine.

A significant unexplored area is the investigation of the repair mechanisms for DNA adducts derived from 7-sulfooxymethylbenz(a)anthracene. Understanding how cells respond to and repair this specific type of DNA damage is essential for assessing individual susceptibility to its carcinogenic effects.

Q & A

Q. What safety protocols should researchers follow when handling 7-sulfooxymethylbenz(a)anthracene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear gloves made of Polyvinyl Alcohol, Silver Shield®/4H®, or Viton® to prevent skin contact, and use NIOSH/EN 166-compliant eye protection .

- Ventilation: Use local exhaust ventilation or Class I, Type B biological safety hoods to minimize inhalation risks .

- Decontamination: Wash hands thoroughly before breaks and after handling. Contaminated clothing should be removed and cleaned separately .

- Emergency Measures: In case of skin/eye exposure, rinse immediately with water for 15 minutes and seek medical evaluation .

Q. How can researchers detect and quantify 7-sulfooxymethylbenz(a)anthracene in experimental samples?

Methodological Answer:

-

Fluorescence Spectroscopy: Use anthracene derivatives' intrinsic fluorescence. Calculate concentrations via the formula:

where = fluorescence intensity, = proportionality constant (e.g., 0.30 for anthracene), = molar extinction coefficient (e.g., ) .

-

Thin-Layer Chromatography (TLC): Compare experimental spots with standards under UV light to identify impurities or degradation products .

Q. What storage and stability conditions are critical for maintaining 7-sulfooxymethylbenz(a)anthracene integrity?

Methodological Answer:

- Storage: Keep in tightly sealed containers at 4°C in dark, dry environments to prevent photodegradation .

- Stability Monitoring: Regularly test for decomposition using HPLC or GC-MS, particularly after prolonged storage .

Advanced Research Questions

Q. How can experimental design address contradictions in reported carcinogenicity data for 7-sulfooxymethylbenz(a)anthracene?

Methodological Answer:

- Dose-Response Studies: Conduct in vivo assays (e.g., rodent models) at varying concentrations to establish thresholds for carcinogenic effects .

- Metabolite Profiling: Use LC-MS to identify reactive intermediates (e.g., 3-hydroxy derivatives) linked to DNA adduct formation .

- Epigenetic Analysis: Investigate histone modification or methylation patterns in exposed cell lines to clarify mechanisms .

Q. What strategies optimize the synthesis of functionalized anthracene derivatives for photochemical applications?

Methodological Answer:

- Reactive Group Addition: Introduce sulfonate or methoxy groups at the 9-position to enhance photostability and fluorescence quantum yield .

- Coordination Chemistry: Use NMR titration (e.g., 1:1 anthracene:porphyrin ratios) to study supramolecular interactions for optoelectronic materials .

- Thermodynamic Analysis: Measure dimer dissociation enthalpies via DSC to predict thermal stability in polymer matrices .

Q. How can researchers resolve discrepancies in environmental degradation rates of 7-sulfooxymethylbenz(a)anthracene?

Methodological Answer:

Q. What advanced characterization techniques validate the structural purity of synthesized 7-sulfooxymethylbenz(a)anthracene derivatives?

Methodological Answer:

- Z-Scan Analysis: Measure third-harmonic generation (THG) to evaluate nonlinear optical properties in single crystals .

- Dielectric Spectroscopy: Analyze temperature-dependent dielectric constants to assess electronic properties for optoelectronics .

- DOSY-NMR: Confirm molecular weight and aggregation behavior in solution-phase studies .

Q. How do researchers design mechanistic studies to investigate 7-sulfooxymethylbenz(a)anthracene’s role in DNA damage pathways?

Methodological Answer:

- Comet Assay: Quantify single-strand DNA breaks in human keratinocytes exposed to sub-cytotoxic concentrations .

- qPCR Arrays: Profile oxidative stress genes (e.g., CYP1A1, GSTA1) to map metabolic activation pathways .

- Molecular Dynamics Simulations: Model intercalation of anthracene derivatives into DNA duplexes to predict mutagenic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.